molecular formula C3H4F4 B1351056 1,1,1,3-Tetrafluoropropane CAS No. 460-36-6

1,1,1,3-Tetrafluoropropane

Cat. No. B1351056
CAS RN: 460-36-6
M. Wt: 116.06 g/mol
InChI Key: PFFGXVGPSGJOBV-UHFFFAOYSA-N
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Patent
US05986151

Procedure details

To a slurry of 9.4 g AlCl3 in 90 mL benzene cooled in an ice bath, was added (over 18 minutes) a solution of 14.2 g of CF3CH2CH2F in 10 mL benzene. The mixture was stirred for an additional 0.5 hour at ice-bath temperature and 1 hour at room temperature. It was then poured into 50 g ice and 25 mL concentrated HCl, and the resulting solution stirred until the color disappeared. The benzene layer was separated, washed with 25 mL saturated NaCl and dried (Na2SO4). Distillation provided 1,1,1-trifluoro-3-phenylpropane (CH3CH2CH2Ph), bp 77-79° C. at 32 mm Hg. 1H NMR: 7.1(5H), 2.8(m) ppm. 19F NMR: -67.2 (t, J=9.7 Hz) ppm. This example shows the utility of CF3CH2CH2F. It illustrates that it can be used in a Friedel-Crafts reaction to make the same product as would be obtained if CF3CH=CH2 had been used.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]([CH2:9][CH2:10]F)([F:8])([F:7])[F:6].Cl.[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[F:6][C:5]([F:8])([F:7])[CH2:9][CH2:10][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
90 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
C(F)(F)(F)CCF
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 0.5 hour at ice-bath temperature and 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution stirred until the color
CUSTOM
Type
CUSTOM
Details
The benzene layer was separated
WASH
Type
WASH
Details
washed with 25 mL saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CCC1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.